The synthesis of (R)-1,5-dimethylhexylamine typically involves reductive amination processes. One common method includes the reaction of 2-methyl-2-pentene with ammonia in the presence of reducing agents such as sodium cyanoborohydride. This method allows for the formation of the desired amine with specific stereochemistry.
The molecular formula of (R)-1,5-dimethylhexylamine is , with a molar mass of approximately 129.25 g/mol. The structure features a hexane backbone with two methyl groups at the first and fifth positions.
(R)-1,5-Dimethylhexylamine participates in various chemical reactions typical of amines. These include:
(R)-1,5-Dimethylhexylamine functions as a sympathomimetic agent. Its mechanism involves stimulating adrenergic receptors, which can lead to increased heart rate and blood pressure. This action mimics the effects of adrenaline and can enhance energy levels and focus.
1,5-Dimethylhexylamine exhibits several notable physical properties:
(R)-1,5-Dimethylhexylamine is widely used in various applications:
(R)-1,5-Dimethylhexylamine (also known as octodrine or DMHA) first emerged in the mid-20th century pharmaceutical landscape as a component of combination inhalers. Registered under the name "Vaporpac" and approved by the FDA in the 1960s, it functioned primarily as a vasoconstrictor with mild stimulant properties [6]. Its molecular structure—an aliphatic amine with chiral centers at the 1- and 5-positions—imparted both vasoactive effects and bioavailability advantages over bulkier aromatic amines. This structural configuration facilitated receptor interactions similar to endogenous catecholamines, though with reduced potency compared to pharmaceutical amphetamines [1].
By the 1980s, the compound's primary pharmaceutical value shifted toward its role as a chemical intermediate in synthesizing therapeutic agents. Most significantly, it became a key precursor in the production of octamylamine, a gastrointestinal antispasmodic drug that relaxes smooth muscles in the digestive tract to relieve spasms and associated discomfort [1]. The stereospecificity of the (R)-enantiomer proved critical for efficient synthesis, as the chiral integrity influenced the spatial orientation required for effective binding in downstream pharmaceutical molecules.
A less publicized but pharmacologically significant application emerged in tuberculosis research, where (R)-1,5-Dimethylhexylamine served as a building block for synthesizing glycosyl β-amino acids. These compounds demonstrated promising in vitro antitubercular activity against Mycobacterium tuberculosis, offering a potential pathway for novel antimicrobial agents [1]. The amine's aliphatic chain allowed for structural modifications that enhanced membrane permeability—a crucial factor in antimycobacterial efficacy.
Table 1: Pharmaceutical Applications of (R)-1,5-Dimethylhexylamine
Era | Primary Application | Therapeutic Category | Mechanistic Role |
---|---|---|---|
1960s | Vaporpac™ inhaler | Vasoconstrictor | Sympathomimetic |
1980s–Present | Octamylamine synthesis | Antispasmodic | Chemical intermediate |
2000s–Present | Glycosyl β-amino acid synthesis | Antitubercular | Structural scaffold |
The compound's decline in direct pharmaceutical formulations (excluding its use as an intermediate) stemmed from the advent of more selective adrenergic agonists with improved safety profiles. Nevertheless, its chemical versatility ensured retention in niche synthetic pathways, particularly where cost-effective chiral precursors were required [1] [6].
The 2010s witnessed a pivotal transition of (R)-1,5-Dimethylhexylamine from pharmaceutical intermediate to dietary supplement stimulant, driven by market vacuums and regulatory arbitrage. Following the FDA's 2012–2014 crackdown on 1,3-Dimethylamylamine (DMAA) in sports supplements—linked to adverse events including strokes and sudden death—manufacturers sought structurally similar substitutes [6] [7]. DMHA emerged as a "2016 stimulant," aggressively marketed for weight loss, pre-workout energy enhancement, and cognitive augmentation. Product labeling often ambiguously referred to it as "2-aminoisoheptane" or "geranium extract," capitalizing on disputed claims of natural occurrence in Aconitum kusnezoffii or Pelargonium graveolens [6].
Market dynamics revealed a pattern of deliberate structural analoging: When one stimulant faced prohibition, suppliers substituted cognate compounds faster than regulators could evaluate their safety or legal status. Analytical studies of 13 commercial supplements claiming DMHA content detected measurable 1,5-DMHA in only four products (30.8%), with concentrations ranging from 1.5–65 mg per serving [6]. This inconsistency highlighted pervasive quality control issues and potential adulteration.
A landmark 2018 chiral analysis study dismantled claims of DMHA's natural origin. Using gas chromatography-mass spectrometry (GC-MS), researchers determined the enantiomeric ratio of DMHA in supplements. The results showed racemic mixtures or enriched (R)-isomer profiles inconsistent with botanical extraction, which typically yields specific enantiomers. This indicated synthetic production—likely via reductive amination of 6-methylheptan-2-one—rather than plant derivation [6].
Table 2: Regulatory Milestones in DMHA's Supplement History
Year | Regulatory Action | Market Impact |
---|---|---|
2012–2014 | FDA bans DMAA via warning letters and product seizures | Creates demand for structural analogs |
2016 | DMHA marketed as "natural" DMAA alternative | Surge in sports/weight loss products |
2018 | Chiral analysis disproves natural origin claims | FDA increases scrutiny of DMHA products |
2019–2020 | FDA issues DMHA warning letters citing "illegal dietary ingredient" status | Major retailers remove DMHA supplements |
Regulatory interventions escalated post-2018. The FDA classified DMHA as an unapproved new dietary ingredient (NDI), asserting no evidence existed to demonstrate its safety as a supplement component. Warning letters cited failure to submit NDI notifications and misleading claims about its natural provenance [5] [7]. By 2020, major online retailers and supplement chains had largely purged DMHA-containing products, though niche vendors continued sales through direct channels or international markets [6].
The regulatory status of (R)-1,5-Dimethylhexylamine exemplifies profound international fragmentation, creating regulatory havens that manufacturers exploit for product distribution. The FDA's stance remains unequivocal: DMHA lacks Generally Recognized as Safe (GRAS) status or pre-1994 dietary use evidence, rendering it an illegal dietary ingredient. The agency's 2019–2020 enforcement campaigns targeted domestic manufacturers and importers, emphasizing DMHA's structural and pharmacological similarity to prohibited stimulants like DMAA [5] [7].
Contrast this with Australia/New Zealand, where DMHA falls under the Therapeutic Goods Act (Australia) or Natural Health Product regulations (New Zealand). These frameworks require ingredient pre-approval and adverse event reporting, effectively excluding DMHA from legal supplement markets due to insufficient safety data [3]. Similarly, Canada regulates it as a natural health product requiring licensing, which DMHA has not obtained [3].
The European Union presents a complex patchwork. While no centralized approval exists, the novel food regulation (EU 2015/2283) requires safety assessments for ingredients not consumed "significantly" before 1997. DMHA likely qualifies as novel, but enforcement varies. Some member states (e.g., Sweden, Finland) have issued consumer alerts, while others lack specific prohibitions [3] [9].
Notably, Asia-Pacific markets demonstrate regulatory inertia. Japan’s "Food with Functional Claims" (FFC) system allows simplified notifications for health foods, but DMHA has not been formally evaluated. China’s stringent "blue hat" registration for health foods focuses primarily on vitamins, minerals, and traditional botanicals, leaving synthetic stimulants like DMHA in a gray zone unless explicitly prohibited [3]. This disparity enables persistent online sales from jurisdictions with lax oversight.
Table 3: Global Regulatory Positions on DMHA in Supplements (as of 2025)
Region | Regulatory Status | Key Regulatory Mechanism | Enforcement Level |
---|---|---|---|
United States | Prohibited | New Dietary Ingredient (NDI) premarket notification | High (warning letters, seizures) |
European Union | De facto prohibited* | Novel Food Regulation | Moderate (varies by member state) |
Australia/NZ | Prohibited | Therapeutic Goods Act / Natural Health Product Bill | High |
Canada | Prohibited | Natural Health Products Regulations | Moderate |
Japan | Unregulated | Food with Functional Claims (FFC) system | Low |
China | Unregulated | Blue Hat registration (focus on traditional ingredients) | Low |
*No EU-wide ban, but subject to novel food requirements; not authorized.
The digital marketplace complicates enforcement further. A 2024 analysis identified DMHA products shipping to the U.S. from warehouses in Southeast Asia, exploiting "drop-shipping" models where regulatory accountability is obscured. These products often omit DMHA from labels or use obscure synonyms like "2-amino-6-methylheptane" [3] [7]. The persistence of such tactics underscores limitations of geographically bound regulations in an era of global e-commerce.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7